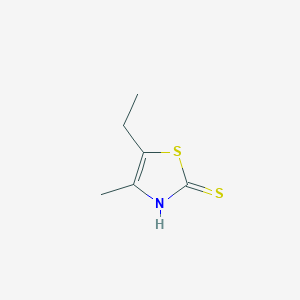

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione

Description

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione is a sulfur-containing heterocyclic compound characterized by a partially saturated thiazole ring (2,3-dihydrothiazole) with a thione (-C=S) group at the 2-position. Its molecular formula is C₆H₁₀N₂S₂, and it is cataloged under CAS number 53498-31-0 . The compound is structurally significant due to the presence of both a thione group and a dihydrothiazole core, which may confer unique reactivity and biological activity.

Properties

IUPAC Name |

5-ethyl-4-methyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS2/c1-3-5-4(2)7-6(8)9-5/h3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSELWNLOOYKCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=S)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione typically involves the reaction of thioamides with appropriate alkylating agents. One common method is the reaction of 4-methylthiosemicarbazide with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can improve the efficiency of the synthesis. Green chemistry approaches, including the use of environmentally benign solvents and reagents, are also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted thiazoline derivatives.

Scientific Research Applications

Anticancer Activity

The anticancer potential of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione has been investigated through various studies. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies:

- Synthesis of Thiazole Derivatives: Research has shown that modifications to the thiazole structure can enhance its anticancer properties. For instance, novel thiazole-integrated pyrrolidin-2-one compounds were synthesized and tested for their anticancer activity against various cell lines. One analogue demonstrated an effective dose (ED50) of 18.4 mg/kg in protecting against seizures induced by pentylenetetrazol (PTZ), indicating potential neuroprotective effects alongside anticancer activity .

- Mechanism of Action: The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, certain thiazole derivatives have been found to inhibit the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells .

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored. The compound's structural attributes contribute to its effectiveness in modulating neuronal excitability.

Research Findings:

- Activity Assessment: Various thiazole derivatives have been evaluated for their ability to prevent seizures. In one study, a derivative exhibited significant anticonvulsant activity with a median effective dose (ED50) indicating high efficacy .

- Structure-Activity Relationship (SAR): The SAR analysis indicates that specific substitutions on the thiazole ring enhance its anticonvulsant properties. For instance, compounds with methoxy groups or specific phenyl substitutions showed improved activity against seizures .

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented, and this compound is no exception.

Key Insights:

- Antibacterial Studies: Recent studies have demonstrated that certain thiazole derivatives possess significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, some derivatives outperformed traditional antibiotics like ampicillin and streptomycin in inhibiting bacterial growth .

- Mechanism of Action: The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells .

Summary Table of Applications

| Application | Compound Structure | Mechanism of Action | Efficacy/Notes |

|---|---|---|---|

| Anticancer | Thiazole derivatives | Induction of apoptosis; inhibition of Bcl-2 | ED50 = 18.4 mg/kg; significant growth inhibition |

| Anticonvulsant | 5-Ethyl-4-methyl derivatives | Modulation of neuronal excitability | High efficacy; SAR indicates key substitutions |

| Antimicrobial | Various thiazole derivatives | Disruption of cell wall synthesis | Effective against MRSA and resistant strains |

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with biological targets through its sulfur and nitrogen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can modulate oxidative stress within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis with key analogues:

Physicochemical Properties

- Solubility: Thione-containing compounds (e.g., oxadiazole-thiones) are sparingly soluble in water but soluble in polar aprotic solvents (DMSO, ethanol) due to hydrogen-bonding capacity .

- Thermal Stability : Thiadiazole-thiones exhibit higher melting points (~128–130°C) compared to dihydrothiazoles, attributed to stronger intermolecular interactions .

Biological Activity

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione (CAS No. 38205-58-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring which is known for its diverse biological activities. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen atoms, contributing to the compound's reactivity and biological properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a recent study highlighted the structure–activity relationship (SAR) of various thiazoles, indicating that modifications in the thiazole ring can enhance antimicrobial efficacy against several pathogens.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 100 | Moderate against E. coli |

| 4-Methylthiazole | 50 | Strong against S. aureus |

| Thiazole derivative X | 200 | Weak against C. albicans |

The Minimum Inhibitory Concentration (MIC) values indicate that while this compound shows moderate activity against E. coli, it is less effective compared to other thiazole derivatives tested .

Anticancer Activity

The anticancer potential of thiazoles has been extensively studied. A notable investigation involved evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The study reported that this compound exhibited promising anticancer activity.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 15 | Doxorubicin: 10 |

| MCF-7 | 20 | Doxorubicin: 12 |

| HCT116 | 18 | Doxorubicin: 11 |

The IC50 values suggest that this compound has a competitive level of cytotoxicity compared to established chemotherapeutics like Doxorubicin .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles can inhibit specific enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : Its antimicrobial action may involve compromising bacterial cell membranes.

Study on Anticancer Properties

A study published in MDPI evaluated the anticancer effects of various thiazoles including this compound. The researchers found that this compound significantly inhibited cell growth in all tested cancer lines with a notable effect on HepG2 cells .

Study on Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of thiazoles highlighted that modifications at specific positions on the thiazole ring could enhance activity against resistant strains of bacteria . This suggests that further structural optimization could lead to more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.